molecular formula C22H17N3O7S B327023 METHYL 4-[(4Z)-3,5-DIOXO-4-{[5-(4-SULFAMOYLPHENYL)FURAN-2-YL]METHYLIDENE}PYRAZOLIDIN-1-YL]BENZOATE

METHYL 4-[(4Z)-3,5-DIOXO-4-{[5-(4-SULFAMOYLPHENYL)FURAN-2-YL]METHYLIDENE}PYRAZOLIDIN-1-YL]BENZOATE

Cat. No.: B327023
M. Wt: 467.5 g/mol
InChI Key: MJTIRGAAZAAKCI-PDGQHHTCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

METHYL 4-[(4Z)-3,5-DIOXO-4-{[5-(4-SULFAMOYLPHENYL)FURAN-2-YL]METHYLIDENE}PYRAZOLIDIN-1-YL]BENZOATE is a complex organic compound with the molecular formula C22H17N3O7S This compound is characterized by its unique structure, which includes a benzoate ester, a pyrazolidinyl group, and a furyl moiety

Preparation Methods

The synthesis of METHYL 4-[(4Z)-3,5-DIOXO-4-{[5-(4-SULFAMOYLPHENYL)FURAN-2-YL]METHYLIDENE}PYRAZOLIDIN-1-YL]BENZOATE involves multiple steps. The synthetic route typically starts with the preparation of the intermediate compounds, which are then subjected to specific reaction conditions to form the final product. The reaction conditions often include the use of solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

METHYL 4-[(4Z)-3,5-DIOXO-4-{[5-(4-SULFAMOYLPHENYL)FURAN-2-YL]METHYLIDENE}PYRAZOLIDIN-1-YL]BENZOATE undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include acids, bases, and solvents like ethanol or dichloromethane. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

METHYL 4-[(4Z)-3,5-DIOXO-4-{[5-(4-SULFAMOYLPHENYL)FURAN-2-YL]METHYLIDENE}PYRAZOLIDIN-1-YL]BENZOATE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of METHYL 4-[(4Z)-3,5-DIOXO-4-{[5-(4-SULFAMOYLPHENYL)FURAN-2-YL]METHYLIDENE}PYRAZOLIDIN-1-YL]BENZOATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

METHYL 4-[(4Z)-3,5-DIOXO-4-{[5-(4-SULFAMOYLPHENYL)FURAN-2-YL]METHYLIDENE}PYRAZOLIDIN-1-YL]BENZOATE can be compared with other similar compounds, such as:

  • Methyl 3-(5-(4-(aminosulfonyl)phenyl)-2-furyl)-2-cyanoacrylate
  • Methyl 3-(4-acetyl-5-phenyl-2-furyl)acrylate
  • Methyl 3-(5-bromo-2-furyl)-2-cyanoacrylate

These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C22H17N3O7S

Molecular Weight

467.5 g/mol

IUPAC Name

methyl 4-[(4Z)-3,5-dioxo-4-[[5-(4-sulfamoylphenyl)furan-2-yl]methylidene]pyrazolidin-1-yl]benzoate

InChI

InChI=1S/C22H17N3O7S/c1-31-22(28)14-2-6-15(7-3-14)25-21(27)18(20(26)24-25)12-16-8-11-19(32-16)13-4-9-17(10-5-13)33(23,29)30/h2-12H,1H3,(H,24,26)(H2,23,29,30)/b18-12-

InChI Key

MJTIRGAAZAAKCI-PDGQHHTCSA-N

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=C(O3)C4=CC=C(C=C4)S(=O)(=O)N)/C(=O)N2

SMILES

COC(=O)C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)S(=O)(=O)N)C(=O)N2

Canonical SMILES

COC(=O)C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)S(=O)(=O)N)C(=O)N2

Origin of Product

United States

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